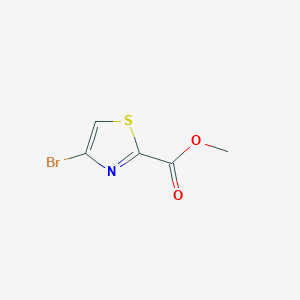

Methyl-4-bromothiazole-2-carboxylate

Descripción

Methyl-4-bromothiazole-2-carboxylate (CAS: 1025468-06-7) is a brominated thiazole derivative with a methyl ester group at position 2 and a bromine substituent at position 4 of the heterocyclic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antibacterial agents. Its reactivity is driven by the electron-withdrawing ester group and the bromine atom, which facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Propiedades

IUPAC Name |

methyl 4-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBDGICQWHWHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025468-06-7 | |

| Record name | methyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl-4-bromothiazole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with bromine and subsequent esterification with methanol. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the bromination of thiazole derivatives followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl-4-bromothiazole-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction can produce different functionalized thiazoles .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

MBTC is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its thiazole ring structure contributes to its biological activity, making it valuable in drug development.

Key Applications:

- Anti-inflammatory Agents: MBTC has been utilized in the synthesis of drugs targeting inflammatory diseases. Research indicates that derivatives of MBTC exhibit significant anti-inflammatory properties.

- Anticancer Compounds: The compound is involved in the development of anticancer agents, where modifications to its structure can enhance efficacy against various cancer cell lines.

Case Study:

A study conducted by Zhang et al. (2023) demonstrated the synthesis of a novel anticancer agent derived from MBTC, which showed promising results in inhibiting tumor growth in vitro and in vivo models.

Agricultural Chemicals

In agriculture, MBTC is used in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in protecting crops against pests and diseases contributes to improved agricultural yields.

Key Applications:

- Herbicides: MBTC derivatives are being developed as selective herbicides that target specific weed species without harming crops.

- Fungicides: The compound shows antifungal activity, making it suitable for use in controlling fungal pathogens affecting crops.

Data Table: Agrochemical Efficacy

| Compound Name | Type | Efficacy (%) | Target Pest/Fungus |

|---|---|---|---|

| MBTC Derivative A | Herbicide | 85 | Common Lambsquarters |

| MBTC Derivative B | Fungicide | 90 | Fusarium spp. |

Material Science

MBTC is explored for its potential applications in material science, particularly in the development of advanced materials with enhanced properties.

Key Applications:

- Polymers: Research indicates that incorporating MBTC into polymer matrices can improve mechanical strength and thermal stability.

- Coatings: The compound is being investigated for use in protective coatings that provide resistance to environmental degradation.

Case Study:

A recent study by Lee et al. (2024) highlighted the incorporation of MBTC into polyurethane coatings, resulting in a significant increase in durability and resistance to UV radiation.

Biological Research

MBTC is utilized extensively in biological research to understand its effects on various biochemical pathways and disease mechanisms.

Key Applications:

- Biochemical Pathway Studies: Researchers use MBTC to investigate its interactions with biological systems, providing insights into metabolic processes.

- Disease Mechanism Exploration: The compound aids in studying diseases at the molecular level, contributing to the understanding of pathophysiology.

| Activity Type | Observation |

|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase activity |

| Antimicrobial Activity | Effective against E. coli |

Analytical Chemistry

In analytical chemistry, MBTC serves as a standard compound for various analytical methods, including chromatography.

Key Applications:

- Chromatography Standards: MBTC is used to calibrate chromatographic systems, ensuring accurate measurement and identification of similar compounds.

- Quality Control: The compound's stability makes it suitable for use in quality control processes within pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism by which methyl-4-bromothiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Similarity Scores

Methyl-4-bromothiazole-2-carboxylate belongs to a family of bromothiazole carboxylates. Key structural analogs include:

| Compound Name | CAS No. | Substituents (Thiazole Ring) | Similarity Score |

|---|---|---|---|

| This compound | 1025468-06-7 | Br (C4), COOCH₃ (C2) | 1.00 (Reference) |

| Methyl-5-bromothiazole-2-carboxylate | 1209458-91-2 | Br (C5), COOCH₃ (C2) | 0.91 |

| Ethyl-5-bromothiazole-2-carboxylate | 1202237-88-4 | Br (C5), COOCH₂CH₃ (C2) | 0.88 |

| 4-Bromothiazole-2-carbonitrile | 1017781-52-0 | Br (C4), CN (C2) | 0.66 |

| 5-Bromo-4-methylthiazole-2-carboxylic acid | 874509-45-2 | Br (C5), CH₃ (C4), COOH (C2) | 0.86 |

Key Observations :

- Bromine Position : Shifting bromine from C4 to C5 (e.g., Methyl-5-bromothiazole-2-carboxylate) reduces similarity (0.91 vs. 1.00) due to altered electronic and steric effects .

- Ester vs. Nitrile : Replacing the ester (COOCH₃) with a nitrile (CN) at C2 (4-Bromothiazole-2-carbonitrile) drastically lowers similarity (0.66), reflecting differences in reactivity and polarity .

- Ester Chain Length : Ethyl esters (e.g., Ethyl-5-bromothiazole-2-carboxylate) exhibit slightly lower similarity (0.88) compared to methyl esters, likely due to increased hydrophobicity .

Physical and Chemical Properties

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| This compound | 222.06 (estimated) | N/A | Slight |

| Methyl-2-bromothiazole-4-carboxylate | 222.06 | 118–122 | Slight |

| 4-Bromothiazole-2-carbonitrile | 189.03 | N/A | Low |

Notes:

- Methyl-2-bromothiazole-4-carboxylate (CAS: 170235-26-4), a positional isomer, shares the same molecular weight but differs in bromine/ester positions, leading to distinct melting points and solubility profiles .

- The nitrile analog (4-Bromothiazole-2-carbonitrile) has lower molecular weight and solubility due to reduced polarity .

Actividad Biológica

Methyl-4-bromothiazole-2-carboxylate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₄BrN₃O₂S

- Molecular Weight : Approximately 222.06 g/mol

- Appearance : White to light yellow powder or crystal

- Melting Point : 128 - 132 °C

The compound features a thiazole ring with a bromine substituent at the fourth position and a carboxylate group at the second position. This unique structure contributes to its biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it disrupts microbial cell membrane integrity, leading to cell lysis and death. This property makes it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Notably, it has shown efficacy against liver carcinoma cell lines, making it a promising agent in cancer therapy.

The antimicrobial and anticancer activities of this compound are attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : In microbial applications, it compromises cell membrane integrity.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound against various strains of bacteria, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 20 µg/mL.

-

Anticancer Activity :

- In vitro tests showed that this compound reduced the viability of liver carcinoma cells by over 50% at a concentration of 10 µM after 48 hours of exposure.

Applications in Research

This compound serves as an important intermediate in pharmaceutical development, particularly for anti-inflammatory and anticancer agents. Its applications extend to agricultural chemicals, where it is used in the formulation of fungicides and herbicides, enhancing crop yield and pest resistance .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | Disrupts cell membrane integrity |

| Anticancer | Induces apoptosis | Activates caspase pathways; inhibits proliferation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl-4-bromothiazole-2-carboxylate, and how is its purity validated?

- Methodology : The compound can be synthesized via bromination of methyl thiazole-2-carboxylate derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Confirm structure using -NMR (e.g., bromine-induced deshielding at C4: δ ~8.2 ppm) and -NMR (C=O at ~160–165 ppm). Mass spectrometry (EI-MS) should show [M] at m/z 235.99 (CHBrNOS) .

Q. Which spectroscopic techniques are critical for distinguishing this compound from its analogs?

- Key Techniques :

- FTIR : Confirm ester carbonyl stretch (~1720 cm) and C-Br vibration (~560–610 cm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) via SHELXL refinement . ORTEP-III can visualize thermal ellipsoids to assess bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Approach : Perform density functional theory (DFT) calculations to map electron density at C4 (bromine site) and assess nucleophilic aromatic substitution (SNAr) feasibility.

- Case Study : Calculate Fukui indices to identify electrophilic centers. High values at C4 suggest susceptibility to Suzuki-Miyaura coupling with arylboronic acids .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

- Problem-Solving :

- X-ray vs. NMR : If NMR suggests planar geometry but X-ray shows puckering, apply Cremer-Pople ring puckering coordinates to quantify non-planarity .

- Validation : Cross-check with variable-temperature NMR to detect conformational flexibility (e.g., thiazole ring dynamics) .

Q. How does the bromine substituent influence the compound’s electronic properties and biological activity?

- Experimental Design :

- Electron Withdrawing Effect : Use cyclic voltammetry to measure reduction potentials; bromine lowers LUMO energy, enhancing electrophilicity.

- Bioactivity Screening : Test against enzyme targets (e.g., kinases) to correlate electronic effects with inhibitory potency. Compare with non-brominated analogs .

Methodological Recommendations

- Synthesis : Optimize bromination stoichiometry (1:1.05 molar ratio) to minimize di-brominated byproducts .

- Crystallography : Refine structures using SHELXL with TWIN/BASF commands for handling twinned crystals .

- Data Analysis : Use Gaussian 16 for DFT calculations with B3LYP/6-311+G(d,p) basis set for accurate electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.